molecular formula C33H65NO3 B11940410 N-Pentadecanoyl-D-erythro-sphingosine-d7

N-Pentadecanoyl-D-erythro-sphingosine-d7

Cat. No.: B11940410
M. Wt: 530.9 g/mol
InChI Key: HBULQAPKKLNTLT-CVNQHAACSA-N
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Description

C15 Ceramide-d7 (d181-d7/150), N-pentadecanoyl-D-erythro-sphingosine(d7), powder: is a synthetic ceramide containing sphingosine with pentadecanoic acid. It is a deuterated derivative of C15 Ceramide (d18:1/15:0), which means it has been labeled with deuterium, a stable isotope of hydrogen. This compound is used extensively in scientific research due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C15 Ceramide-d7 (d18:1-d7/15:0) involves the incorporation of deuterium into the sphingosine backbone. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of C15 Ceramide-d7 (d18:1-d7/15:0) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: C15 Ceramide-d7 (d18:1-d7/15:0) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C15 Ceramide-d7 (d18:1-d7/15:0) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C15 Ceramide-d7 (d18:1-d7/15:0) involves its interaction with cellular membranes and signaling pathways:

Comparison with Similar Compounds

  • C18 Ceramide-d7 (d18:1-d7/18:0)
  • C16 Ceramide-d7 (d18:1-d7/16:0)
  • C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
  • C24 Ceramide-d7 (d18:1-d7/24:0)

Comparison:

Properties

Molecular Formula

C33H65NO3

Molecular Weight

530.9 g/mol

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide

InChI

InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2

InChI Key

HBULQAPKKLNTLT-CVNQHAACSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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